molecular formula C5H3ClN2O3 B180714 2-Chloro-3-nitropyridine N-oxide CAS No. 13198-72-6

2-Chloro-3-nitropyridine N-oxide

Cat. No. B180714
Key on ui cas rn: 13198-72-6
M. Wt: 174.54 g/mol
InChI Key: WNCNZEROUQXMEE-UHFFFAOYSA-N
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Patent
US05597826

Procedure details

2-Chloro-3-nitropyridine (0.69 g, 4.35 mmol) was chilled to 0° C. and trifluoroacetic acid (9 mL) was slowly added followed by 30% hydrogen peroxide (1 mL). The solution was warmed to 70° C. for 1.5 hours, cooled to 0° C. and excess peroxide was decomposed by dropwise addition of dimethylsulfide (1 mL) and stirring 0.5 hours. The reaction was concentrated at reduced pressure onto silica gel and flash chromatographed (1×3 inches). Elution proceeded as follows: 50% ethyl acetate/hexane (175 mL), nil; 75% ethyl acetate/hexane (175 mL), 0.589 g (77%) of 2-chloro-3-nitropyridine-N-oxide as an orange solid suitable for use without further purification. A sample recrystallized from ethyl acetate/hexane had mp 98°-100° C. Analysis calculated for C5H3ClN2O3 : C, 34.41; H, 1.73; N, 16.05. Found: C, 34.75; H, 1.67; N, 15.80.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.FC(F)(F)C(O)=[O:14].OO.CSC>>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N+:3]=1[O-:14]

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
OO
Step Four
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
CSC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirring 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated at reduced pressure onto silica gel and flash
CUSTOM
Type
CUSTOM
Details
chromatographed (1×3 inches)
WASH
Type
WASH
Details
Elution
CUSTOM
Type
CUSTOM
Details
75% ethyl acetate/hexane (175 mL), 0.589 g (77%) of 2-chloro-3-nitropyridine-N-oxide as an orange solid suitable for use without further purification
CUSTOM
Type
CUSTOM
Details
A sample recrystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
ClC1=[N+](C=CC=C1[N+](=O)[O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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